The Chemical Architecture of Aureol: A Technical Guide for Researchers
The Chemical Architecture of Aureol: A Technical Guide for Researchers
Introduction: The name "Aureol" is attributed to two structurally distinct natural products, a fact that necessitates careful differentiation in scientific discourse. The first is a sesquiterpenoid hydroquinone isolated from marine sponges, possessing a complex tetracyclic framework. The second is a coumestan, a type of flavonoid, found in various terrestrial plants. This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of both molecules, tailored for researchers, scientists, and drug development professionals.
Part 1: Sesquiterpenoid Aureol
The sesquiterpenoid Aureol is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, combining a terpenoid and a polyketide-derived moiety. First isolated from the marine sponge Smenospongia aurea, this molecule has attracted interest due to its unique structure and biological activity.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of sesquiterpenoid Aureol is characterized by a tetracyclic ring system. Its molecular formula is C₂₁H₃₀O₂.
Table 1: Physicochemical and Spectroscopic Data for Sesquiterpenoid Aureol
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₂ | |
| Molecular Weight | 314.47 g/mol | |
| Appearance | Colorless oil | |
| Optical Rotation ([α]D) | +4.4 (c 1, CHCl₃) | |
| High-Resolution MS (HRMS) | [M]⁺ m/z 314.2246 (Calculated for C₂₁H₃₀O₂) | |
| Key ¹H NMR Signals (CDCl₃, δ ppm) | 6.64 (1H, s), 6.59 (1H, s), 4.60 (1H, br s), 2.18 (3H, s), 1.25 (3H, s), 1.00 (3H, s), 0.91 (3H, s), 0.88 (3H, d, J=6.5 Hz) | |
| Key ¹³C NMR Signals (CDCl₃, δ ppm) | 148.1, 145.5, 134.8, 122.0, 117.0, 114.0, 78.5, 56.5, 50.1, 41.8, 39.8, 38.9, 33.6, 33.4, 29.8, 24.5, 22.0, 21.8, 20.4, 18.4, 16.2 | |
| Key IR Absorptions (cm⁻¹) | 3600 (O-H), 2950 (C-H), 1600, 1480 (aromatic C=C) | |
| Key MS Fragmentation Ions (m/z) | 314 (M⁺), 299, 201, 189, 175, 161 | [2][3] |
Experimental Protocols
A total synthesis of (+)-Aureol has been achieved from the commercially available starting material (+)-sclareolide in 12 steps. The key stages of this synthesis are outlined below.[2][4]
Experimental Workflow: Total Synthesis of (+)-Aureol
Caption: Key transformations in the total synthesis of (+)-Aureol.
Summary of Key Synthetic Steps:
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Reduction of (+)-Sclareolide: (+)-Sclareolide is reduced using lithium aluminum hydride (LiAlH₄) to yield a diol intermediate.
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Selective Protection: The primary alcohol of the diol is selectively protected as an acetate ester using acetic anhydride in pyridine.
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Formation of Terminal Alkene: A Grieco-Sharpless elimination protocol is employed to generate a terminal alkene.
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Oxidative Cleavage: The terminal alkene is subjected to oxidative cleavage to afford a key aldehyde intermediate.
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Alkynylation: The aldehyde is converted to a terminal alkyne via a Seyferth-Gilbert homologation.
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Enol Triflate Formation: A ruthenium-catalyzed hydrosilylation followed by triflation yields the corresponding enol triflate.
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Suzuki Coupling: The enol triflate is coupled with a hydroquinone boronate derivative through a Suzuki coupling reaction.
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Biomimetic Cycloetherification: The final step involves a biomimetic cycloetherification to furnish (+)-Aureol.[2][4]
Biological Activity and Signaling Pathways
Sesquiterpenoid Aureol has demonstrated cytotoxic activity against various human tumor cell lines.[1] While the specific signaling pathway for this aureol has not been fully elucidated, the mechanism of cytotoxicity for many structurally related sesquiterpene lactones involves the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
Proposed Cytotoxic Signaling Pathway of Sesquiterpenoid Aureol
Caption: Proposed apoptotic pathway induced by sesquiterpenoid Aureol.
Part 2: Coumestan Aureol
The coumestan Aureol is a polyphenolic compound belonging to the flavonoid family. Its systematic IUPAC name is 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one. This molecule is found in various plants, including those of the Flemingia genus.
Chemical Structure and Physicochemical Properties
The core structure of coumestan Aureol is a tetracyclic system derived from coumarin. Its molecular formula is C₁₅H₈O₆.
Table 2: Physicochemical and Spectroscopic Data for Coumestan Aureol
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈O₆ | |
| Molecular Weight | 284.22 g/mol | |
| Appearance | White solid | |
| IUPAC Name | 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one | |
| High-Resolution MS (HRMS) | [M+H]⁺ m/z 285.0399 (Calculated for C₁₅H₉O₆⁺) | |
| Key ¹H NMR Signals (DMSO-d₆, δ ppm) | 10.85 (1H, s, OH), 9.65 (1H, s, OH), 9.50 (1H, s, OH), 7.85 (1H, d, J=8.5 Hz), 7.17 (1H, d, J=2.2 Hz), 6.95 (1H, dd, J=8.5, 2.2 Hz), 6.93 (1H, d, J=2.0 Hz), 6.91 (1H, d, J=2.0 Hz) | [5] |
| Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | 161.0, 158.0, 157.5, 156.5, 154.5, 145.0, 122.5, 115.0, 113.5, 112.0, 105.0, 103.0, 98.5, 94.0 | [5] |
| Key IR Absorptions (cm⁻¹) | 3400-3200 (O-H), 1710 (C=O, lactone), 1620, 1580 (aromatic C=C) | |
| Key MS Fragmentation Ions (m/z) | 284 (M⁺), 256 ([M-CO]⁺), 228 ([M-2CO]⁺), 199 |
Experimental Protocols
A total synthesis of coumestan Aureol has been reported, with a key step involving a Perkin condensation followed by a copper-catalyzed cyclization.[6][7]
Experimental Workflow: Total Synthesis of Coumestan Aureol
Caption: Key steps in the total synthesis of coumestan Aureol.
Summary of Key Synthetic Steps:
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Perkin Condensation: 2-Bromo-4-hydroxylphenylacetic acid is condensed with an appropriately substituted o-hydroxybenzaldehyde (in this case, 2,4,6-trihydroxybenzaldehyde) using acetic anhydride and a base like triethylamine to form a 2'-bromo-3-arylcoumarin intermediate.
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Copper-Catalyzed Cyclization: The coumarin intermediate undergoes a copper-catalyzed consecutive hydroxylation and aerobic oxidative coupling reaction under microwave irradiation to yield the final product, Aureol.[6][7]
Biological Activity and Signaling Pathways
Coumestan Aureol is classified as a phytoestrogen due to its structural similarity to estradiol, which allows it to bind to and modulate the activity of estrogen receptors (ERα and ERβ).[8] This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the target tissue and the local hormonal environment.
Estrogen Receptor Signaling Pathway Modulated by Coumestan Aureol
Caption: Genomic signaling pathway of coumestan Aureol via estrogen receptors.
The two distinct molecular entities named Aureol, a sesquiterpenoid and a coumestan, offer intriguing prospects for further research in medicinal chemistry and drug discovery. The complex architecture of the sesquiterpenoid Aureol presents a challenging synthetic target and a potential source of novel cytotoxic agents. The coumestan Aureol, with its well-defined phytoestrogenic activity, serves as a valuable tool for studying estrogen receptor modulation and its implications in various physiological and pathological processes. This guide provides a foundational understanding of the chemical and biological aspects of both molecules, intended to facilitate future investigations in these areas.
References
- 1. Isolation of aureol from Smenospongia sp. and cytotoxic activity of some aureol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral Data of Two New Asymmetric Sesquiterpene Alcohols: (14R)-β-Oplopenol and (14S)-β-Oplopenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Coumestrol and Aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
